4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Overview
Description
“4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine” is a complex organic compound. It contains a pyrazolo[3,4-c]pyridine core, which is a bicyclic system with a pyrazole ring fused to a pyridine ring . This core is substituted at the 1-position with a tetrahydro-2H-pyran-2-yl group . The compound also has bromine and iodine substituents at the 4 and 3 positions, respectively .
Molecular Structure Analysis
The molecular formula of the compound is C9H12BrIN2O . It has a complex structure with a bicyclic pyrazolo[3,4-c]pyridine core and a tetrahydro-2H-pyran-2-yl group attached to it .Scientific Research Applications
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Synthesis of 2H-Pyrans
- Field : Organic Chemistry
- Application : 2H-Pyrans are a structural motif present in many natural products and are key intermediates in the construction of many of these structures . They are also used in the synthesis of certain heterocycles .
- Method : Various synthetic methods have been reported to access 2H-Pyrans, including Knoevenagel, propargyl Claisen, cycloisomerization, and oxa-electrocyclization .
- Results : The synthesis of 2H-Pyrans has been successfully achieved through these methods, contributing to the advancement of organic chemistry .
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Preparation of Selective Small-Molecule Melanocortin-4 Receptor Agonist
- Field : Medical Research
- Application : A compound similar to the one you mentioned, 4-Bromotetrahydropyran, has been used in the preparation of a selective small-molecule melanocortin-4 receptor agonist . This agonist has shown efficacy in a pilot study of sexual dysfunction in humans .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results of the pilot study were promising, indicating potential therapeutic applications .
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Potential Therapeutic Treatment of Cancer and Drug Metabolism
- Field : Medical Research and Drug Development
- Application : 4-(Bromomethyl)tetrahydro-2H-pyran, a compound similar to the one you mentioned, is being investigated as a potential therapeutic treatment of cancer and drug metabolism .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results of these investigations are not provided in the source .
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Nickel-Catalyzed Alkyl-Alkyl Suzuki Coupling Reactions
- Field : Organic Chemistry
- Application : 4-Bromotetrahydropyran, a compound similar to the one you mentioned, has been used as a reactant for nickel-catalyzed alkyl-alkyl Suzuki coupling reactions .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results of these reactions are not provided in the source .
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Synthesis of Potential Histone Deacetylase (HDAC) Inhibitors
- Field : Medical Research
- Application : O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, a compound similar to the one you mentioned, has been used in the synthesis of potential histone deacetylase (HDAC) inhibitors .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results of these syntheses are not provided in the source .
properties
IUPAC Name |
4-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrIN3O/c12-7-5-14-6-8-10(7)11(13)15-16(8)9-3-1-2-4-17-9/h5-6,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJSTJXVFMWLCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CN=CC(=C3C(=N2)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrIN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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